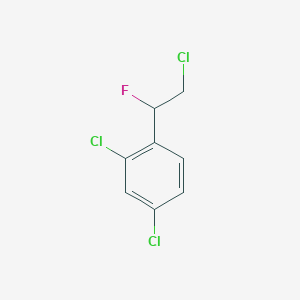![molecular formula C9H12N4O3 B14580942 2-Cyano-N-(ethylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide CAS No. 61468-32-4](/img/structure/B14580942.png)
2-Cyano-N-(ethylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(ethylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a cyano group, an ethylcarbamoyl group, and a prop-2-en-1-yloxyimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(ethylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the cyano group: This can be achieved through the reaction of an appropriate precursor with a cyanating agent such as sodium cyanide.
Introduction of the ethylcarbamoyl group: This step may involve the reaction of the intermediate with ethyl isocyanate under controlled conditions.
Addition of the prop-2-en-1-yloxyimino group: This can be done by reacting the intermediate with an appropriate alkylating agent, such as prop-2-en-1-yl bromide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(ethylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(ethylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(methylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-Cyano-N-(ethylcarbamoyl)-2-{[(but-2-en-1-yl)oxy]imino}acetamide: Similar structure but with a but-2-en-1-yloxy group instead of a prop-2-en-1-yloxy group.
Uniqueness
2-Cyano-N-(ethylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
61468-32-4 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2-(ethylcarbamoylamino)-2-oxo-N-prop-2-enoxyethanimidoyl cyanide |
InChI |
InChI=1S/C9H12N4O3/c1-3-5-16-13-7(6-10)8(14)12-9(15)11-4-2/h3H,1,4-5H2,2H3,(H2,11,12,14,15) |
InChI Key |
LHSAMRQUPGVDIU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC(=O)C(=NOCC=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


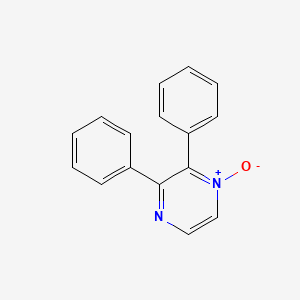
![(NE)-N-[(3-methyl-1,2,4-thiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14580862.png)
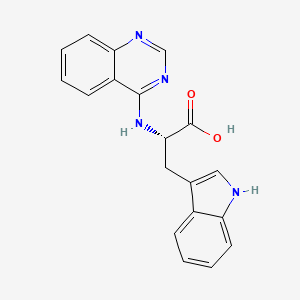
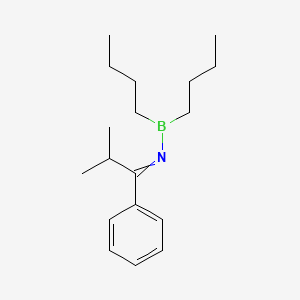
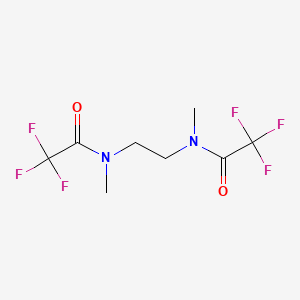
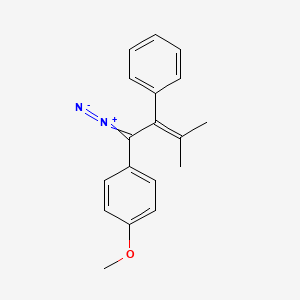
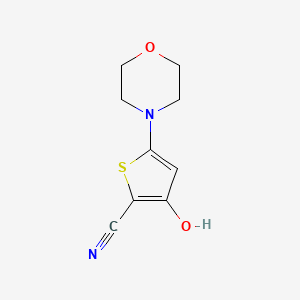
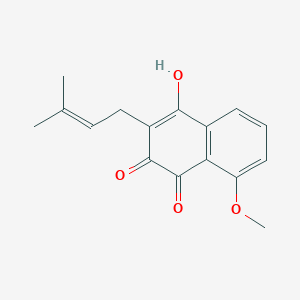
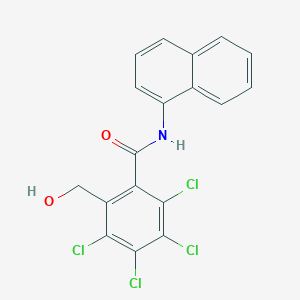
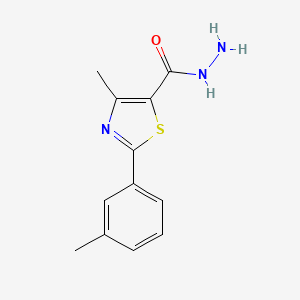
![2-[(2-Nitrophenyl)methyl]butanedioic acid](/img/structure/B14580920.png)
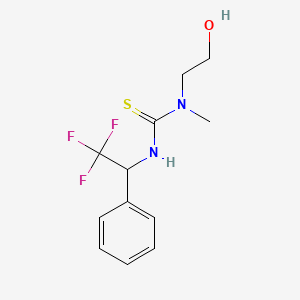
![3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-[(propan-2-yl)oxy]quinolin-4(3H)-one](/img/structure/B14580955.png)
